molecular formula C29H40O6 B12719123 17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate) CAS No. 509-00-2

17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate)

Cat. No.: B12719123
CAS No.: 509-00-2
M. Wt: 484.6 g/mol
InChI Key: BWXNEKSGGFWHGG-BLQUQLGXSA-N
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Description

17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate) is a synthetic steroidal compound. It is structurally related to cortisone and other corticosteroids, which are known for their anti-inflammatory and immunosuppressive properties. This compound is of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

The synthesis of 17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate) typically involves multiple steps starting from a suitable steroidal precursor. The synthetic route may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of hydroxyl groups to ketones or other functional groups.

    Esterification: Formation of the cyclopentylpropionate ester at the 20-position.

Industrial production methods would likely involve optimization of these steps to achieve high yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate) can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of ketone groups to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups under specific conditions, such as halogenation or acylation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and immunosuppressive properties, which may have therapeutic applications.

    Industry: Potential use in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate) involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds include:

    Cortisone: A well-known corticosteroid with anti-inflammatory properties.

    Hydrocortisone: Another corticosteroid used in the treatment of various inflammatory conditions.

    Prednisone: A synthetic corticosteroid with potent anti-inflammatory effects.

Compared to these compounds, 17,20-Dihydroxypregn-4-ene-3,11,20-trione 20-(3-cyclopentylpropionate) may offer unique advantages in terms of its specific molecular interactions and potential therapeutic applications.

Properties

CAS No.

509-00-2

Molecular Formula

C29H40O6

Molecular Weight

484.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate

InChI

InChI=1S/C29H40O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-22,26,34H,3-14,16-17H2,1-2H3/t21-,22-,26+,27-,28-,29-/m0/s1

InChI Key

BWXNEKSGGFWHGG-BLQUQLGXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C

Origin of Product

United States

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